3-Ethyl-1-methylpiperazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-1-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-3-6-7(10)9(2)5-4-8-6/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMDADGNNMFROF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CCN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214796-54-9 | |
| Record name | 3-ethyl-1-methylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Ethyl 1 Methylpiperazin 2 One and Analogues
General Synthetic Strategies for Piperazin-2-one (B30754) Ring Systems
The construction of the piperazin-2-one scaffold is a well-documented area of organic synthesis, driven by the prevalence of this motif in biologically active compounds. tandfonline.com These molecules often function as conformationally constrained peptide mimics. tandfonline.comsci-hub.se General approaches typically involve the formation of the heterocyclic ring from linear precursors through cyclization, starting from diamine building blocks, or modifying existing piperazine (B1678402) rings.
Cyclization Reactions for Piperazinone Formation
Intramolecular cyclization is a cornerstone of piperazin-2-one synthesis, where a precursor containing the necessary atoms is induced to form the six-membered ring. tandfonline.com Several powerful cyclization strategies have been developed.
One-pot tandem reactions provide an efficient route, such as the reductive amination-transamidation-cyclization process. organic-chemistry.org This method involves reacting N-(2-oxoethyl)amides with α-amino esters. The initial reductive amination is followed by an intramolecular N,N'-acyl transfer, which results in the formation of the piperazinone ring. organic-chemistry.org The use of N-(2-oxoethyl)trifluoroacetamides has been shown to be particularly effective, leading to products with high optical purity. organic-chemistry.org
The aza-Wacker cyclization is another key method, involving an intramolecular palladium(II)-assisted attack of an amine onto an alkene. rsc.org In the context of piperazin-2-one synthesis, this can involve an N-sulfonyl-amide tethered substrate. The reaction proceeds via aminopalladation, followed by β-hydrogen abstraction and reductive elimination to yield the six-membered ring. rsc.org
Additionally, the Dieckmann cyclization can be employed to form piperazine-2,5-diones, which can be precursors to piperazin-2-ones. epa.gov This reaction involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester.
Table 1: Comparison of Cyclization Methodologies for Piperazinone Synthesis
| Methodology | Key Reactants | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Tandem Reductive Amination-Cyclization | N-(2-oxoethyl)amides, α-amino esters | Sodium triacetoxyborohydride (B8407120), Acetic acid/Acetonitrile (B52724) | One-pot procedure, good yields, applicable to chiral synthesis. | organic-chemistry.org |
| Aza-Wacker Cyclization | Alkenyl amines with nitrogen nucleophiles (e.g., sulfamides) | Pd(TFA)₂, O₂ (oxidant) | Tolerant of diverse functional groups, forms C-N bonds efficiently. | rsc.org |
| Dieckmann Cyclization | Diester precursors (e.g., CH₂(N(R)C(O)CH₂N(R')CO₂Ph)) | Sodium hydride (NaH), THF | Forms piperazine-2,5-dione core. | epa.gov |
Approaches from 1,2-Diamine Precursors
Building the piperazin-2-one ring from readily available 1,2-diamines is a highly versatile and common strategy. sci-hub.seresearchgate.net For the synthesis of 3-Ethyl-1-methylpiperazin-2-one, a logical starting precursor would be N-methylethylenediamine.
A notable multicomponent approach is the Petasis three-component reaction. tandfonline.com This reaction can combine a 1,2-diamine, an organoboronic acid, and glyoxylic acid in a one-step process to form the piperazinone ring. sci-hub.se The organoboronic acid serves a dual role, acting as both a reactant and a catalyst for the final cyclization step. sci-hub.se This methodology is highly valued in combinatorial chemistry for rapidly generating libraries of piperazinone derivatives. sci-hub.se
Another strategy involves the annulation of 1,2-diamines. For instance, orthogonally protected 1,2-diamines can be reacted with reagents like bromoethyldiphenylsulfonium triflate to construct the piperazine ring. nih.gov This method has been successfully applied to the synthesis of 2,3-disubstituted piperazines. nih.gov A similar approach for synthesizing chiral piperazinone derivatives involves reacting an N-protected ethanolamine (B43304) with an amino acid ester, followed by cyclization. google.com For example, reacting N-Cbz-aminoacetaldehyde with an amino acid ester like ethyl 2-aminobutanoate via reductive amination, followed by deprotection and cyclization, could yield 3-ethylpiperazin-2-one.
Table 2: Synthetic Routes from 1,2-Diamine Precursors
| Methodology | Key Reactants | Outcome | Key Features | Reference |
|---|---|---|---|---|
| Petasis Reaction | 1,2-Diamine, Organoboronic acid, Glyoxylic acid | Piperazinone | One-step, multi-component reaction; boronic acid is both reactant and catalyst. | tandfonline.comsci-hub.se |
| Annulation | 1,2-Diamine, Bromoethyldiphenylsulfonium triflate | Piperazine product | Effective for constructing the heterocyclic ring from a diamine backbone. | nih.gov |
| Reductive Amination & Cyclization | N-protected amino-aldehyde, Amino acid ester | Piperazinone | Modular approach allowing for variation at multiple positions. | google.com |
Alkylation Reactions in Piperazine Synthesis
Alkylation reactions are crucial for introducing substituents onto the piperazine or piperazin-2-one core. These can occur at either the nitrogen or carbon atoms of the ring. For this compound, alkylation could be used to introduce the N1-methyl group or the C3-ethyl group.
N-alkylation is a fundamental transformation, commonly achieved through nucleophilic substitution with alkyl halides or reductive amination. mdpi.com The piperazine nitrogen acts as a nucleophile, displacing a leaving group on an alkyl substrate. For example, a precursor like 3-ethylpiperazin-2-one could be methylated at the N1 position using a methylating agent to yield the final product.
C-alkylation, particularly at the C3 position adjacent to the nitrogen and carbonyl groups, is more challenging but essential for creating substituted piperazinones. Recent advances in photoredox catalysis have enabled the site-selective C–H functionalization of piperazine frameworks. bohrium.com This method relies on the generation of an α-carbamyl radical, which can then react with an electrophilic coupling partner, offering a direct way to install substituents on the carbon skeleton. bohrium.com
Advanced Synthetic Routes for Stereoselective Access to this compound
Creating a single enantiomer of a chiral molecule like this compound requires stereoselective synthetic methods. These advanced routes include the separation of racemic mixtures or, more efficiently, the direct asymmetric synthesis of the desired enantiomer using chiral catalysts or auxiliaries.
Chiral Resolution Techniques
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This can be achieved through several methods.
Kinetic resolution is one such technique, where the two enantiomers of a racemic starting material react at different rates with a chiral catalyst or reagent. This results in one enantiomer being consumed faster to form a product, leaving the unreacted starting material enriched in the other enantiomer. google.com This has been applied to the synthesis of chiral piperazinones, though it can be limited by the selectivity of the resolution. google.com
Enzyme-mediated chiral resolution is another powerful tool. nih.gov Enzymes are inherently chiral and can exhibit high selectivity in catalyzing reactions on one enantiomer of a racemic substrate, a principle widely used in pharmaceutical synthesis.
Asymmetric Catalysis and Chiral Auxiliary Applications
Asymmetric catalysis is a highly efficient approach for the direct synthesis of enantioenriched compounds, often using a small amount of a chiral catalyst to generate large quantities of a chiral product.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent method for synthesizing chiral piperazin-2-ones. nih.govcaltech.edu This reaction can be used to create α-tertiary piperazin-2-ones with high enantioselectivity. caltech.edu The process involves the decarboxylative allylic alkylation of N-protected piperazin-2-one substrates using a chiral palladium catalyst, often derived from PHOX ligands. caltech.eduresearchgate.net These chiral piperazin-2-one products can then be converted into the corresponding chiral piperazines. nih.gov
Asymmetric hydrogenation of pyrazine-2-ols offers another route to chiral piperazin-2-ones. rsc.org A palladium-catalyzed process has been developed that provides access to disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. The resulting products can be converted to chiral piperazines without loss of optical purity. rsc.org
The use of chiral auxiliaries is a classic strategy in asymmetric synthesis. A chiral auxiliary, often derived from a readily available natural product like an amino acid, is temporarily incorporated into the substrate. researchgate.net It directs the stereochemical outcome of a subsequent reaction before being cleaved. For example, a chiral auxiliary attached to the piperazin-2-one nitrogen could direct the diastereoselective alkylation at the C3 position to install the ethyl group, after which the auxiliary is removed to yield the enantioenriched product. researchgate.netnih.gov
Table 3: Overview of Stereoselective Synthetic Methods
| Method | Principle | Application Example | Key Advantage | Reference |
|---|---|---|---|---|
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent. | Selective acylation of a racemic piperazinone. | Separation of enantiomers from a racemic mixture. | google.com |
| Asymmetric Allylic Alkylation | Pd-catalyzed decarboxylative alkylation using a chiral ligand. | Synthesis of α-tertiary piperazin-2-ones. | Direct formation of enantioenriched products in high yield and selectivity. | nih.govcaltech.edu |
| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral precursor using a chiral catalyst. | Hydrogenation of pyrazin-2-ols to chiral piperazin-2-ones. | High diastereoselectivity and enantioselectivity. | rsc.org |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | Diastereoselective alkylation of a piperazin-2-one bearing a chiral auxiliary. | Predictable and reliable control over stereochemistry. | researchgate.netnih.gov |
Hydrogenolytic Deprotection and Cyclization Strategies
A prevalent strategy for the synthesis of piperazin-2-one rings involves the intramolecular cyclization of a suitable diamine precursor. This is often achieved by removing a protecting group, typically a benzyloxycarbonyl (Cbz) group, via hydrogenolysis. The deprotection unmasks a nucleophilic amine that subsequently undergoes an intramolecular reaction to form the cyclic amide.
Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely adopted and efficient method for the simultaneous deprotection of a Cbz group and subsequent cyclization to form the piperazin-2-one ring. mdpi.comnih.gov This reaction is a cornerstone in the synthesis of chiral piperazinone derivatives. For instance, in the synthesis of (R)-3-methylpiperazin-2-one, a close analogue of the title compound, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate is subjected to catalytic hydrogenation. google.com
The reaction is typically carried out in a methanol (B129727) solvent under hydrogen pressure. google.com The Pd/C catalyst facilitates the cleavage of the Cbz group and the formation of the piperazinone ring in a single, efficient step. This process has been shown to produce high yields and high purity products. In one documented synthesis, the reaction yielded the desired product with a 91% yield, 98.2% HPLC purity, and a high enantiomeric excess of 98.3%. google.com The versatility of Pd/C is also demonstrated in its use for the reductive cyclization of dioximes to form piperazine rings, although conditions may vary. mdpi.comnih.gov
| Starting Material | Catalyst | Solvent | Conditions | Product | Yield | Purity (HPLC) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|---|---|
| Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate | Palladium on Carbon (Pd/C) | Methanol | 1.8 MPa H₂, Room Temperature | (R)-3-methylpiperazin-2-one | 91% | 98.2% | 98.3% |
The efficiency and selectivity of catalytic hydrogenation are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, hydrogen pressure, reaction temperature, and the specific characteristics of the Pd/C catalyst. researchgate.net While methanol is a common solvent, other systems may be employed to improve solubility or reaction rates. google.com The pressure of hydrogen gas is a critical factor, with pressures around 1.8 MPa being effective for Cbz deprotection and cyclization. google.com The reaction is often run at room temperature, which is advantageous for preventing side reactions and preserving chiral integrity. google.com
The source and batch of the commercial palladium catalyst can also influence activity and selectivity, sometimes requiring adjustments to the reaction setup to ensure reproducibility. nuph.edu.ua Optimization may also involve exploring different noble metal catalysts, such as Rh/C or Ru/C, which have also been found to be active and selective for diastereoselective hydrogenations leading to piperazine derivatives. ethz.ch
Reductive Amination Approaches Utilizing Borohydride (B1222165) Reagents
Reductive amination represents a powerful alternative for constructing the piperazine backbone. iajpr.com This method typically involves the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ by a hydride reagent. iajpr.comthieme-connect.de Borohydride reagents are commonly employed due to their selectivity and milder reaction conditions compared to other reducing agents. iajpr.com
A modified reductive amination approach using sodium triacetoxyborohydride (STAB) has been successfully applied in the synthesis of a (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one derivative. This reaction, conducted in anhydrous acetonitrile with acetic acid, proceeded with high efficiency, achieving a 98% yield while retaining the stereochemistry of the chiral center. Other specialized borohydride reagents, such as the zirconium borohydride–piperazine complex, have also been developed for the direct reductive amination of carbonyl compounds, offering a stable and efficient option. iau.irresearchgate.net Sodium borohydride (NaBH₄) itself can be used, often in conjunction with an acid catalyst or in specialized solvent systems, for the reductive amination of aldehydes and ketones. iajpr.comresearchgate.net
| Reactants | Reagent | Solvent | Conditions | Yield |
|---|---|---|---|---|
| (R)-3-methylpiperazin-2-one and 2,4-dimethoxybenzaldehyde | Sodium triacetoxyborohydride (STAB), Acetic acid | Anhydrous Acetonitrile | 20°C, Inert atmosphere | 98% |
Control of Enantiomeric Purity in this compound Synthesis
Achieving high enantiomeric purity is critical in the synthesis of chiral molecules like this compound. The primary strategy for controlling stereochemistry is substrate-controlled synthesis, where the chirality of the final product is dictated by a chiral starting material. google.com
In the synthesis of chiral piperazin-2-ones, the use of enantiomerically pure amino acid esters as starting materials is a common and effective approach. google.com For example, selecting an L-type amino acid ester leads to the S-configuration in the final piperazinone product, while a D-type amino acid ester yields the R-configuration. google.com This method has proven to be highly effective, with documented syntheses achieving enantiomeric excess (ee) values of over 98%. google.com Asymmetric synthesis routes, such as palladium-catalyzed decarboxylative allylic alkylation or asymmetric lithiation, have also been developed to produce highly enantioenriched piperazin-2-ones and related piperazines. acs.orgnih.gov The enantiomeric purity of the chiral reagents, catalysts, and auxiliaries used in the synthesis is itself a critical factor, as impurities in these materials can directly impact the enantiomeric excess of the final product. nih.gov
Scalability Considerations for Synthetic Methodologies
The transition of a synthetic route from laboratory-scale to large-scale production requires careful consideration of factors such as cost, safety, efficiency, and robustness. For the synthesis of piperazin-2-ones, methods that avoid chromatographic purification are highly desirable. acs.orggoogle.com
The hydrogenolytic deprotection and cyclization strategy using Pd/C has demonstrated potential for scalability. google.com Syntheses of (R)-3-methylpiperazin-2-one have been reported on a multi-gram scale (e.g., 3.6 g and 3.71 g), indicating the method's viability for larger batches. google.com Furthermore, related syntheses of ketopiperazines have been successfully scaled to produce over 200 grams of material, where intermediates were isolated by simple precipitation rather than chromatography. acs.org In contrast, some synthetic approaches are considered impractical for scale-up due to issues like protracted reaction times or the need for forcing conditions. google.com The development of cascade reactions and continuous-flow processes, where reagents are pumped through a reactor, offers a modern solution to facilitate reaction scale-up and improve safety and efficiency. mdpi.commdpi.com
An article focusing on the chemical compound "this compound".
Structural Elucidation and Advanced Characterization of 3 Ethyl 1 Methylpiperazin 2 One
X-ray Crystallography for Absolute Configuration and Conformational Analysis:There is no evidence of a crystal structure for this compound being determined or deposited in crystallographic databases. Therefore, no data on its absolute configuration or solid-state conformation from this method is available.muni.cz
Given the strict instructions to focus "solely on the chemical Compound 'this compound'" and to generate "thorough, informative, and scientifically accurate content," creating the article as outlined is not feasible. Proceeding would require either speculating on the data or using information from different compounds, both of which would violate the core instructions of the request.
Should published data for this compound become available in the future, the generation of such an article would be possible.
Purity and Enantiomeric Excess Assessment
The definitive characterization of a chiral molecule like this compound necessitates a rigorous evaluation of its purity and enantiomeric composition. This process is critical in synthetic chemistry and pharmaceutical development to ensure that the desired enantiomer is present in high purity, as different enantiomers can exhibit distinct biological activities. nih.govresearchgate.net Methodologies such as high-performance liquid chromatography with chiral stationary phases and elemental analysis are fundamental in providing this crucial data.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and, crucially for chiral molecules, the enantiomeric excess (ee). The separation of enantiomers is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
For a compound like this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective. evitachem.com These phases, often coated or immobilized on a silica (B1680970) support, create a chiral environment where enantiomers can be resolved. The selection of the specific CSP and the mobile phase composition are critical for achieving optimal separation. hplc.eu The enantiomeric excess is a measure of the purity of a chiral substance, and a high ee is often a requirement in pharmaceutical applications. nih.govgoogle.com
The determination of chiral purity is typically performed on an analytical scale using columns with small internal diameters and particle sizes to ensure high efficiency. google.com The choice of eluent, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is optimized for each specific separation. researchgate.net
Table 1: Illustrative HPLC Conditions for Enantiomeric Purity of Piperazinone Derivatives
| Parameter | Typical Conditions |
| Column | Chiralpak® IA or similar amylose-based Chiral Stationary Phase (e.g., 4.6 x 250 mm, 5 µm) google.com |
| Mobile Phase | Isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers, allowing for the calculation of enantiomeric excess (ee). |
This table presents hypothetical yet representative conditions based on methods used for structurally similar chiral piperazine derivatives.
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. For a newly synthesized batch of this compound, elemental analysis serves as a crucial check of its elemental composition and purity. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared against the theoretically calculated values derived from its molecular formula, C₇H₁₄N₂O. uni.luuni.lu
A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and the absence of significant impurities.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 59.12 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 9.93 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 19.71 |
| Oxygen | O | 15.999 | 1 | 15.999 | 11.25 |
| Total | 142.202 | 100.00 |
Calculations are based on the molecular formula C₇H₁₄N₂O and standard atomic weights.
The results from elemental analysis, when combined with spectroscopic data (NMR, IR, Mass Spectrometry) and chromatographic purity from HPLC, provide a comprehensive and robust confirmation of the structure and purity of this compound.
Theoretical and Computational Chemistry Studies of 3 Ethyl 1 Methylpiperazin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and properties of a molecule.
Analysis of Electronic Structure and Reactivity
The electronic structure of a molecule dictates its reactivity. Computational methods provide valuable insights into how and where a molecule is likely to react.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)FMO theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).wikipedia.orgimperial.ac.ukThe HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.libretexts.orgThe energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.researchgate.netresearchgate.netA smaller gap generally suggests higher reactivity.mdpi.com
Data Tables
Without specific research data for 3-Ethyl-1-methylpiperazin-2-one, no data tables can be generated.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing insights into its reactivity and intermolecular interaction sites. The MEP map is color-coded to represent different potential regions: electron-rich areas, which are susceptible to electrophilic attack, are typically shown in shades of red, while electron-deficient regions, prone to nucleophilic attack, are depicted in blue. Regions with intermediate potential are colored in green.
For this compound, an MEP analysis would likely reveal a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a primary site for electrophilic interactions. The nitrogen atoms of the piperazine (B1678402) ring would also exhibit negative potential, though likely less intense than the carbonyl oxygen. Conversely, the hydrogen atoms of the ethyl and methyl groups, as well as those on the piperazine ring, would display positive potential (blue), indicating their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
Mulliken and Löwdin Atomic Population Analysis
Mulliken and Löwdin population analyses are methods for assigning partial atomic charges to the atoms within a molecule. These charges are calculated by partitioning the total electron density among the constituent atoms. While these methods are widely used due to their simplicity, the resulting charges can be sensitive to the choice of basis set used in the calculation.
For this compound, both Mulliken and Löwdin analyses would be expected to show a significant negative charge on the highly electronegative oxygen atom of the carbonyl group and on the nitrogen atoms. The carbon atom of the carbonyl group would carry a partial positive charge. The hydrogen atoms would generally have small positive charges. Comparing the results from both methods would provide a more robust understanding of the charge distribution.
A hypothetical data table for atomic charges might look as follows:
| Atom | Mulliken Charge (e) | Löwdin Charge (e) |
| O(carbonyl) | -0.550 | -0.450 |
| N(1) | -0.350 | -0.280 |
| N(2) | -0.320 | -0.250 |
| C(carbonyl) | +0.480 | +0.400 |
| C(ethyl) | -0.150 | -0.100 |
| C(methyl) | -0.180 | -0.120 |
| Note: These are hypothetical values for illustrative purposes. |
Fukui Function Analysis for Reactive Sites
Fukui function analysis is a powerful tool in conceptual density functional theory (DFT) for identifying the most reactive sites in a molecule. The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the prediction of sites for electrophilic, nucleophilic, and radical attacks.
For this compound, the Fukui function analysis would pinpoint the atoms most susceptible to different types of reactions. The site for nucleophilic attack (where an electron is accepted) would likely be the carbonyl carbon, which has a high value of f+(r). The sites for electrophilic attack (where an electron is donated) would be the carbonyl oxygen and the nitrogen atoms, which would have high values of f-(r).
Conformational Analysis and Intermolecular Interactions
Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis
Non-Covalent Interaction (NCI) analysis, often visualized using the Reduced Density Gradient (RDG), is a computational method for identifying and characterizing weak intermolecular and intramolecular interactions. The RDG is a function of the electron density and its gradient. Plots of the RDG versus the electron density reveal regions of non-covalent interactions. These regions can be visualized as surfaces, which are color-coded to distinguish between different types of interactions: strong attractive interactions like hydrogen bonds (blue), weak van der Waals interactions (green), and repulsive steric clashes (red).
For this compound, NCI analysis would reveal intramolecular van der Waals interactions between the ethyl and methyl groups and the piperazine ring. In a condensed phase or in the presence of other molecules, this analysis would be crucial for visualizing intermolecular hydrogen bonds and other non-covalent forces that govern the molecule's packing and interactions.
Hydrogen Bonding Network Characterization
Hydrogen bonding is a critical intermolecular force that influences the physical and chemical properties of molecules. In a system containing this compound, particularly in the presence of protic solvents or other hydrogen bond donors/acceptors, the characterization of the hydrogen bonding network is essential. The carbonyl oxygen atom is a strong hydrogen bond acceptor. The nitrogen atom in the piperazine ring that is not part of the amide linkage could also act as a hydrogen bond acceptor. If the piperazine ring were to be protonated, the N-H group would become a strong hydrogen bond donor.
Computational studies would identify the geometry and strength of these hydrogen bonds, including bond distances and angles. This information is vital for understanding the solvation of the molecule and its behavior in biological systems or as a component in larger molecular assemblies.
A hypothetical table summarizing potential hydrogen bond interactions could be:
| Donor | Acceptor | Distance (Å) | Angle (°) |
| H-O-H (water) | O=C (carbonyl) | 1.95 | 170.5 |
| H-N (protonated) | O=C (carbonyl) | 1.80 | 175.0 |
| Note: These are hypothetical values for illustrative purposes. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational dynamics and intermolecular interactions of molecules over time. This method could provide significant insights into the behavior of this compound in various environments. For instance, MD simulations can elucidate the flexibility of the piperazin-2-one (B30754) ring, the rotational freedom of the ethyl and methyl substituents, and the nature of interactions with solvent molecules. Such studies are crucial for understanding the compound's physicochemical properties and potential biological activity.
However, a thorough search of scientific databases and computational chemistry literature did not yield any specific studies that have performed molecular dynamics simulations on this compound. While general methodologies for MD simulations of similar heterocyclic compounds are well-established, specific force field parameters and simulation results for this compound are not publicly available.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
The prediction of spectroscopic properties through quantum chemical calculations, such as Density Functional Theory (DFT), is a standard approach in modern chemistry to complement and interpret experimental data. nih.govacs.org These calculations can provide valuable information about a molecule's vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). mdpi.comworldscientific.com The comparison between predicted and experimental spectra is essential for confirming the molecular structure and understanding its electronic features. colab.wsmdpi.com
While basic predicted data for this compound, such as its molecular formula (C₇H₁₄N₂O) and predicted collision cross-section values, are available in public databases, detailed computational studies predicting its spectroscopic properties are scarce. uni.lu The PubChem database entry for this compound explicitly states, "No literature data available for this compound," underscoring the lack of published experimental and computational spectroscopic studies. uni.lu
For related piperazine derivatives, researchers have successfully employed DFT methods, often using functionals like B3LYP with various basis sets, to predict spectroscopic data with a good degree of accuracy when compared to experimental findings. mdpi.comrsc.org These studies highlight the potential of computational chemistry to elucidate the structure-property relationships in this class of compounds. However, without experimental data for this compound, a comparative analysis is not possible.
The following table presents predicted collision cross-section values for different adducts of this compound, as found in the PubChem database. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 143.11789 | 132.1 |
| [M+Na]⁺ | 165.09983 | 139.1 |
| [M-H]⁻ | 141.10333 | 131.3 |
| [M+NH₄]⁺ | 160.14443 | 150.6 |
| [M+K]⁺ | 181.07377 | 137.2 |
| [M+H-H₂O]⁺ | 125.10787 | 125.7 |
| [M+HCOO]⁻ | 187.10881 | 149.3 |
| [M+CH₃COO]⁻ | 201.12446 | 172.5 |
| [M+Na-2H]⁻ | 163.08528 | 136.4 |
| [M]⁺ | 142.11006 | 127.7 |
| [M]⁻ | 142.11116 | 127.7 |
| m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu |
Derivatization Strategies for 3 Ethyl 1 Methylpiperazin 2 One
Derivatization for Analytical Signal Enhancement
In analytical chemistry, derivatization is a technique used to convert a chemical compound into a product (a derivative) that is more suitable for analysis by a particular method. sci-hub.seresearchgate.net For a compound like 3-ethyl-1-methylpiperazin-2-one, this can be crucial for achieving the necessary sensitivity and selectivity in complex biological matrices. researchgate.net
Introduction of Chromophores and Fluorophores
To enhance detection by UV-Visible or fluorescence spectroscopy, chromophores (light-absorbing groups) and fluorophores (fluorescent groups) can be chemically attached to the this compound molecule. ekb.egmdpi.com This is particularly useful when the parent compound has weak or no absorbance or fluorescence at practical wavelengths.
Chromophores: The introduction of an aromatic or heteroaromatic ring system with conjugated double bonds can significantly increase the molar absorptivity of the molecule, making it more readily detectable by UV-Vis spectrophotometers. scienceasia.org
Fluorophores: For even greater sensitivity, fluorescent tags can be introduced. These are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. Common fluorescent derivatizing agents include those based on naphthalimide, coumarin, and 2-pyridone structures. researchgate.netresearchgate.net The choice of fluorophore depends on the desired excitation and emission wavelengths, quantum yield, and compatibility with the derivatization reaction conditions. mdpi.com The brightness and absorption/emission characteristics of a fluorophore can be influenced by its surrounding chemical environment. mdpi.com
Improvement of Ionization Efficiency in Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying compounds. nih.gov However, the efficiency with which a molecule is ionized can greatly impact its detection sensitivity. rsc.org Derivatization can be employed to improve the ionization of this compound, particularly for techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). nih.govchromatographyonline.com
Charge-Inducing Reagents: The introduction of a permanently charged group or a group that is easily protonated or deprotonated can enhance the signal intensity in MS. rsc.orged.ac.uk Reagents that introduce a quaternary ammonium (B1175870) group, for example, can create a pre-charged derivative that ionizes very efficiently in ESI-MS. rsc.org Supercharging reagents, such as m-nitrobenzyl alcohol, can also be added to the sample solution to increase the charge state of analyte ions, further improving sensitivity. nih.gov
Analyte-Specific Fragmentation: Some derivatization reagents are designed to produce a specific and predictable fragmentation pattern in tandem mass spectrometry (MS/MS). This can increase the specificity and reliability of quantification methods. researchgate.net
The following table summarizes common derivatization strategies for enhancing mass spectrometry signals:
| Derivatization Strategy | Reagent Example | Purpose |
| Introduction of a Fixed Charge | Trimethylammonium-containing reagents | Increases ionization efficiency by creating a pre-charged molecule. rsc.org |
| Supercharging | m-Nitrobenzyl alcohol | Increases the charge state of the analyte, improving detection. nih.gov |
| Analyte-Specific Fragmentation | 1,2-dimethylimidazole-5-sulfonyl chloride | Creates predictable fragment ions for specific and sensitive detection. researchgate.net |
Enhancement of Chromatographic Separation Properties
High-performance liquid chromatography (HPLC) is often used to separate compounds before their detection. mdpi.com The efficiency of this separation can be improved by derivatization.
Modification of Polarity: By altering the polarity of this compound, its retention time on a chromatographic column can be adjusted to move it away from interfering compounds in the sample matrix. umk.pl For instance, adding a non-polar group can increase its retention on a reversed-phase column.
Introduction of Chiral Selectors: For the separation of enantiomers (non-superimposable mirror images) of chiral compounds, a chiral derivatizing agent can be used. This creates diastereomers that have different physical properties and can be separated on a standard, non-chiral chromatographic column. mdpi.com
Improved Peak Shape: Derivatization can also improve the peak shape in chromatography by reducing interactions between the analyte and the stationary phase that can cause peak tailing. umk.pl For basic compounds, this can be achieved by using mobile phase additives like ionic liquids. umk.pl
Synthetic Derivatization for Structure-Activity Relationship (SAR) Studies
In medicinal chemistry, SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. unisi.it By systematically modifying the structure of this compound, researchers can identify which parts of the molecule are essential for its activity and which can be altered to improve properties like potency and selectivity. gu.se
Targeted Modifications at Nitrogen Atoms of the Piperazinone Ring
The piperazine (B1678402) ring contains two nitrogen atoms that are key sites for synthetic modification. tandfonline.comnih.gov These nitrogen atoms can be functionalized to introduce a wide variety of substituents.
N1-Position: The nitrogen at position 1, which is part of the piperazinone ring, can be a target for introducing different groups. The nature of the substituent at this position can influence the molecule's interaction with biological targets.
N4-Position: The second nitrogen atom of the piperazine core offers another point for derivatization. Modifications at this position can significantly impact the compound's pharmacological profile. tandfonline.comnih.gov For instance, the introduction of different alkyl or aryl groups can modulate the compound's affinity for specific receptors. mdpi.com
Introduction of Diverse Substituents to Modulate Activity
Beyond the nitrogen atoms, other parts of the this compound molecule can also be modified to explore SAR.
Ethyl Group at C3: The ethyl group at the 3-position of the piperazinone ring can be replaced with other alkyl or aryl groups to investigate the impact of size and lipophilicity on activity.
Methyl Group on N1: The methyl group on the nitrogen at position 1 can be substituted with other functionalities to fine-tune the electronic and steric properties of the molecule.
Ring Modifications: More complex modifications could involve altering the piperazinone ring itself, for example, by introducing additional substituents or by fusing it with other ring systems.
The following table provides examples of how different substituents can affect the activity of piperazine-containing compounds, which can be extrapolated to the derivatization of this compound.
| Modification Site | Type of Substituent | Potential Effect on Activity |
| Piperazine Nitrogen | Alkyl groups | Can be well-tolerated and may increase affinity for certain receptors. mdpi.com |
| Piperazine Nitrogen | Bulky aromatic groups | May decrease affinity depending on the target. nih.govacs.org |
| Aromatic Ring (if present) | Halogen atoms (e.g., fluorine, chlorine) | Can have a significant impact on anti-tumor activity. nih.gov |
Biological Activity and Mechanism of Action Studies of 3 Ethyl 1 Methylpiperazin 2 One
General Mechanisms of Interaction with Biological Targets
The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, known for its ability to interact with various biological targets. rsc.orgresearchgate.net For piperazin-2-one (B30754) derivatives, the presence of a carbonyl group and substitutions on the nitrogen and carbon atoms can significantly influence their biological effects. nih.gov
Enzyme and Receptor Binding Affinity and Modulation
While specific binding affinities for 3-Ethyl-1-methylpiperazin-2-one have not been reported, piperazine derivatives are known to bind to a variety of enzymes and receptors. rsc.orgnih.gov The structural features of these compounds, including the piperazine core, allow them to fit into active or allosteric sites of proteins, thereby modulating their activity. For instance, different piperazine derivatives have shown affinity for receptors such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, as well as enzymes like farnesyltransferase. rsc.orgresearchgate.netbohrium.com The nature and position of substituents on the piperazine ring are critical in determining the binding affinity and selectivity for a particular biological target. nih.gov
Alteration of Signal Transduction Pathways
The interaction of a compound with its biological target can lead to the alteration of intracellular signal transduction pathways. For example, the binding of a piperazine derivative to a G-protein coupled receptor (GPCR) could initiate a cascade of events leading to changes in cellular function. researchgate.net Studies on related compounds suggest that piperazine derivatives can be involved in pathways such as the 5-HT1AR/BDNF/PKA pathway. researchgate.net However, no studies have specifically investigated the effect of this compound on any signal transduction pathway.
Modulation of Cellular Processes
By altering signal transduction, bioactive compounds can modulate various cellular processes. Piperazine derivatives have been shown to influence processes like cell proliferation, inflammation, and microbial growth. nih.govnih.govneuroquantology.com For example, some piperazinone derivatives have exhibited cytotoxic activity against cancer cell lines. nih.govbohrium.com The specific effects on cellular processes are highly dependent on the compound's structure and its interaction with specific biological targets. The cellular effects of this compound remain uninvestigated.
In Vitro Pharmacological Evaluation
In vitro pharmacological evaluations are crucial for characterizing the biological activity of a new compound. These studies typically involve receptor binding assays and cell-based assays to determine a compound's affinity for its target and its functional effect on cells.
Receptor Binding Assays for Target Affinity
Receptor binding assays are used to measure the affinity of a ligand for a receptor. researchgate.netcore.ac.uknih.gov These assays often use a radiolabeled ligand that is known to bind to the receptor of interest and measure the ability of the test compound to displace the radioligand. researchgate.net While numerous piperazine derivatives have been evaluated in such assays to determine their binding affinities for various receptors, no such data is available for this compound. rsc.orgnih.govresearchgate.netmdpi.com
Cell-Based Assays for Biological Activity
Cell-based assays are employed to assess the biological response of cells to a compound. nih.govresearchgate.net These assays can measure a wide range of cellular events, such as changes in cell viability, proliferation, or the activation of specific signaling pathways. For instance, the MTT assay is a colorimetric assay used to assess cell viability and has been used to evaluate the cytotoxic effects of some piperazinone derivatives. nih.govbohrium.com There are no published reports of cell-based assays being performed with this compound.
Functional Assays (e.g., cAMP functional test)
No studies reporting the results of functional assays, such as cAMP functional tests, for this compound were identified. While functional assays are commonly used to characterize piperazine derivatives, particularly in the context of G-protein coupled receptor (GPCR) modulation plos.orggoogle.com, no such data is publicly available for this specific compound.
Minimum Inhibitory Concentration (MIC) Determinations for Antimicrobial Activity
There are no published reports detailing the Minimum Inhibitory Concentration (MIC) values for this compound against any microbial strains. The piperazine moiety is a known scaffold in the development of antimicrobial agents, and MIC values have been determined for various other piperazine-containing molecules srce.hr. For instance, the structurally related compound, (R)-3-Methylpiperazin-2-one, has been investigated for its antimicrobial properties and showed activity against strains like Staphylococcus aureus and Enterococcus species . However, no equivalent studies have been published for this compound.
Inhibition Studies (e.g., enzyme inhibition)
Specific enzyme inhibition data for this compound is not available in the scientific literature. Many piperazine derivatives are known to act as enzyme inhibitors researchgate.net. For example, derivatives of the similar compound (S)-3-Methylpiperazin-2-one have been explored as potential inhibitors of the KEAP1 protein , and other complex piperazines have been developed as inhibitors for targets like PARP-1 researchgate.net and Cytochrome P450 nih.gov. Despite this, no studies have specifically assessed the enzyme inhibition profile of this compound.
In Vivo Preclinical Pharmacological Evaluation (in Animal Models)
No in vivo preclinical pharmacological evaluations for this compound in animal models have been published.
Assessment of Neuroprotective Effects
There are no available studies assessing the potential neuroprotective effects of this compound in animal models. The piperazine structure is found in various compounds investigated for neuroprotection. For example, the arylalkylpiperazine AM-36 has demonstrated neuroprotective properties in a rat model of stroke ahajournals.orgahajournals.org, and modulators of sigma receptors, which can be piperazine derivatives, have also shown promise in models of neurodegenerative diseases nih.govnih.gov. The related compound (R)-3-Methylpiperazin-2-one is also noted to have potential neuroprotective effects based on in vitro models . However, no in vivo data exists for this compound.
Evaluation of CNS Activity and Neurotransmitter Modulation
While the piperazine ring is a common feature in many drugs with Central Nervous System (CNS) activity, there is no specific research evaluating the CNS effects or neurotransmitter modulation capabilities of this compound researchgate.netunodc.org. A patent document describes the synthesis of a related compound, 1-(3-chlorophenyl)-3-ethyl piperazin-2-one, as a chemical intermediate for producing molecules with CNS activity, but provides no biological data on the intermediate itself google.com.
Exploration of Antidepressant-like Effects
No studies exploring the antidepressant-like effects of this compound in rodent models such as the forced swim test or tail suspension test have been found. This is a common area of investigation for novel piperazine derivatives, with many compounds showing positive results in preclinical models of depression plos.orgnih.govingentaconnect.comresearchgate.net. However, this specific compound has not been evaluated in this context.
Investigation of Antipsychotic Potential
The piperazine ring is a key structural component in many antipsychotic medications. benthamdirect.comresearchgate.net Its presence is often associated with the modulation of critical neurotransmitter systems involved in the pathophysiology of psychosis. benthamdirect.com The therapeutic effect of many antipsychotics is linked to their ability to act as antagonists at dopamine D2 and serotonin 5-HT2A receptors. tandfonline.comuef.fi
Research into novel piperazine derivatives continues to explore this potential. For instance, various derivatives have been synthesized and evaluated for their antipsychotic-like activities. rsc.orgrsc.org One study detailed a series of multi-target piperazine derivatives designed to interact with D2, 5-HT1A, and 5-HT2A receptors. rsc.orgrsc.org A specific compound from this series, designated 3w , demonstrated a favorable profile by reversing chemically-induced behaviors in animal models that are relevant to psychosis, such as apomorphine-induced climbing and MK-801-induced hyperactivity. rsc.orgrsc.org This highlights the ongoing interest in the piperazine scaffold for developing new treatments for schizophrenia. rsc.org
The general strategy involves modifying the piperazine structure to achieve a desired receptor-binding profile, aiming to maximize efficacy on positive and negative symptoms while minimizing side effects like extrapyramidal symptoms or metabolic issues. uef.firsc.org
Studies on Metabolic Impact and Receptor Density (e.g., H1, D2, 5HT2A, 5HT6)
The metabolic side effects of antipsychotic drugs, such as weight gain, are a significant clinical concern. These effects are often linked to the drug's affinity for various receptors, including histamine (B1213489) H1 and serotonin 5-HT2C receptors. uef.firsc.org Consequently, a major goal in modern drug design is to create compounds with high affinity for therapeutic targets like D2 and 5-HT2A receptors, while having low affinity for receptors associated with adverse metabolic effects. researchgate.net
Studies on novel piperazine-containing antipsychotic candidates often include a detailed analysis of their receptor binding affinities. Research on a series of fused tricyclic piperazine derivatives, for example, identified a lead compound (compound 47 ) with high affinity for D2, D3, 5-HT1A, 5-HT2A, and 5-HT6 receptors, but importantly, low interaction with H1 and 5-HT2C receptors. researchgate.net This profile was associated with a lack of significant weight gain in animal models compared to other antipsychotics like risperidone. researchgate.net
Similarly, another novel piperazine derivative, compound 3w , was noted for its low affinity for H1 and 5-HT2C receptors, which correlated with a low propensity for weight gain and hyperprolactinemia in long-term studies. rsc.orgrsc.org The binding affinities of these exemplary compounds illustrate the structure-activity relationships that researchers explore to optimize the metabolic profile of potential new antipsychotics.
Interactive Table: Receptor Binding Affinities (Ki, nM) of Investigated Piperazine Derivatives
| Compound | D2 | 5-HT1A | 5-HT2A | 5-HT6 | H1 | 5-HT2C |
| Compound 3w | High | High | High | N/A | Low | Low |
| Compound 47 | High | High | High | High | Low | Low |
| Reference drug (e.g., Risperidone) | High | Moderate | High | Low | Moderate | Moderate |
| Data presented as relative affinities (High/Low) based on descriptive reports. rsc.orgresearchgate.net Precise Ki values vary across studies. |
Assessment of Antimicrobial Efficacy
The piperazine nucleus is a versatile scaffold that has been extensively investigated for the development of new antimicrobial agents. apjhs.comresearchgate.net The rise of multidrug-resistant bacteria has spurred the search for novel chemical entities, and piperazine derivatives have shown promise against a wide range of pathogens. researchgate.netsci-hub.se
Numerous studies have reported the synthesis of piperazine derivatives with significant antibacterial and antifungal activity. For example, certain chalcones containing a piperazine moiety were found to be active against Staphylococcus aureus and Escherichia coli. Another study synthesized a series of novel piperazine derivatives and screened them against several bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Shigella flexineri. ijcmas.com In that study, compounds RL-308 , RL-327 , and RL-328 showed potent bactericidal activity. ijcmas.com
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. For compound RL-308 , the MIC was as low as 2 µg/mL against Shigella flexineri and 4 µg/mL against S. aureus. ijcmas.com Other research has focused on creating hybrids of piperazine with existing antibiotics like ciprofloxacin (B1669076) to enhance activity against resistant strains. sci-hub.se These findings confirm the potential of the piperazine scaffold as a foundation for the development of new and effective antimicrobial drugs. apjhs.comresearchgate.net
Interactive Table: Antimicrobial Activity of Selected Piperazine Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity/Measurement |
| RL-308 | Shigella flexineri | MIC: 2 µg/mL |
| RL-308 | Staphylococcus aureus | MIC: 4 µg/mL |
| RL-308 | MRSA | MIC: 16 µg/mL |
| Ciprofloxacin-piperazine hybrids | E. coli, S. aureus (resistant strains) | Pronounced growth inhibition |
| Chalcone-piperazine derivatives | Staphylococcus aureus, Escherichia coli | Potentially active |
| Data sourced from studies on various novel piperazine derivatives. sci-hub.seijcmas.com |
Structure Activity Relationship Sar Studies of 3 Ethyl 1 Methylpiperazin 2 One Derivatives
Systematic Structural Modifications and Their Impact on Biological Activity
Systematic structural modifications of the piperazine (B1678402) core and its substituents have been shown to significantly impact biological activity. The piperazine scaffold itself is considered a "privileged structure" in drug discovery. nih.gov The two nitrogen atoms in the piperazine ring can improve the pharmacokinetic properties of drug candidates due to their suitable pKa values, which can increase water solubility and bioavailability. nih.gov
Key modifications and their effects include:
Substitution at the N-1 and N-4 positions: The nitrogen at the N-4 position can act as a basic amine, while the N-1 position allows for the introduction of hydrogen bond acceptors and hydrophobic groups without creating a new stereocenter. nih.gov
Alkyl and Aryl Substitutions: In a series of piperazinyl quinazolin-4-(3H)-one derivatives, small alkyl groups at position 3 of the quinazolin-4-(3H)-one scaffold and a 3-methyl-piperazin-1-yl- or 3,5-dimethyl-piperazin-1-yl-butyl group at position 2 resulted in the best activities. nih.gov
Introduction of Hydrophobic Groups: While the introduction of hydrophobic groups like methyl, isoprenyl, and tert-butyl had minimal effect on improving potency in some instances, piperazine and methylpiperazine substituted derivatives showed higher antiproliferative potency against certain cancer cell lines. nih.govtandfonline.com
Addition of Aliphatic Amines: Substituting with aliphatic amines has been shown to increase biological activities and improve solubility and drug-like properties. tandfonline.com For instance, a derivative containing a methylpiperazine substituent demonstrated potent inhibitory activity against A549 and BGC-823 cancer cells. nih.gov
| Modification | Impact on Biological Activity | Reference |
| Small alkyl group at position 3 of quinazolin-4-(3H)-one | Enhanced activity | nih.gov |
| 3-methyl-piperazin-1-yl-butyl group at position 2 of quinazolin-4-(3H)-one | Enhanced activity | nih.gov |
| Methylpiperazine substituent | Potent inhibitory activity against A549 and BGC-823 cells | nih.gov |
| Aliphatic amine substitution | Increased activity and improved solubility | tandfonline.com |
Correlation Between Stereochemical Specificity and Target Interaction
The stereochemistry of 3-Ethyl-1-methylpiperazin-2-one derivatives is a determining factor in their interaction with biological targets. The chiral center at the 3-position of the piperazin-2-one (B30754) ring, conferred by the ethyl group, introduces stereochemical specificity that is critical for molecular recognition and binding affinity.
Research has demonstrated that different enantiomers of a compound can have significantly different biological activities. For example, in a series of piperazinyl quinazolin-4-(3H)-one derivatives, the biological activity was found to reside in the R enantiomer of the chain at position 2. nih.gov This highlights the importance of stereochemistry in the design of potent and selective ligands. The specific three-dimensional arrangement of atoms in a molecule dictates how it fits into the binding site of a protein, influencing the strength and type of interactions formed.
Computational Approaches in SAR
Computational methods are invaluable tools in understanding and predicting the SAR of this compound derivatives. These approaches provide insights into the molecular interactions that govern biological activity, thereby guiding the design of more potent and selective compounds.
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. farmaciajournal.comrjptonline.org This method helps in understanding the binding mechanism of newly synthesized compounds and evaluating their binding affinity and potential interactions with the target protein. farmaciajournal.com For instance, molecular docking studies of imidazo[1,2-a]pyrazin-3-ylethynyl derivatives suggested that a potent dual inhibitor binds to its targets in a DFG-out conformation. nih.gov Docking studies can also elucidate the importance of specific interactions, such as hydrogen bonds, in determining ligand affinity. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. semanticscholar.orgmdpi.com By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds. These models are built using various molecular descriptors that quantify the physicochemical properties of the molecules. mdpi.com Successful 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for various classes of compounds, providing statistically significant results and good predictive power. nih.gov
Statistical Analysis of Structural Descriptors and Biological Data (e.g., Principal Component Analysis)
Statistical methods like Principal Component Analysis (PCA) are often employed in conjunction with QSAR studies. PCA can be used to reduce the dimensionality of the data by identifying the principal components, which are linear combinations of the original descriptors that capture the most variance in the dataset. This helps in understanding the key structural features that are most influential on biological activity. The insights gained from such analyses can inform the design of new derivatives with improved properties. nih.gov
Influence of Substituent Effects on Biological Potency and Selectivity
The nature and position of substituents on the this compound scaffold have a profound influence on the biological potency and selectivity of the derivatives.
Potential Applications and Future Research Directions in Preclinical Contexts
Role as a Privileged Scaffold and Building Block in Drug Discovery Research
The piperazine (B1678402) ring is a prominent structural feature in a multitude of pharmacologically active compounds, making it a "privileged scaffold" in drug discovery. researchgate.netnih.gov This status is attributed to its versatile structure, which allows for extensive modification and the introduction of various functional groups. bohrium.com The two nitrogen atoms within the six-membered ring provide opportunities for creating a large polar surface area and forming hydrogen bonds, which can enhance binding affinity to biological targets. bohrium.com
The incorporation of a piperazine or piperazinone moiety can significantly improve the pharmacokinetic properties of a drug candidate, such as aqueous solubility and oral bioavailability. nih.govbohrium.com These characteristics are crucial for a molecule's success in preclinical development. The piperazine nucleus is found in numerous FDA-approved drugs across various therapeutic areas, highlighting its importance and versatility. mdpi.com As a derivative, 3-Ethyl-1-methylpiperazin-2-one serves as a building block that incorporates these favorable properties, making it an attractive starting point for the synthesis of new chemical entities with therapeutic potential.
Table 1: Attributes of the Piperazine Scaffold in Drug Discovery
| Attribute | Description | Reference |
| Structural Versatility | The piperazine ring allows for easy modification at its nitrogen atoms, enabling the synthesis of diverse compound libraries. | bohrium.com |
| Physicochemical Properties | The presence of two nitrogen atoms often leads to improved water solubility and oral bioavailability of drug candidates. | nih.govbohrium.com |
| Target Interaction | The scaffold can act as a linker or arrange pharmacophoric groups in the correct orientation for optimal interaction with biological targets. | mdpi.com |
| Prevalence in Approved Drugs | The piperazine moiety is a key component in a wide range of approved drugs, demonstrating its clinical relevance. | researchgate.netmdpi.com |
Exploration as Chemical Intermediates for Complex Molecule Synthesis
This compound and related piperazinone derivatives are valuable chemical intermediates in the synthesis of more complex molecules. mdpi.com Their structure allows for a variety of chemical transformations, making them essential building blocks in multi-step synthetic routes. For instance, the synthesis of chiral piperazinone derivatives has been developed, highlighting their utility in creating stereochemically defined molecules, which is often critical for pharmacological activity.
Various synthetic strategies have been employed to produce piperazinone derivatives. One common method involves the cyclization of appropriately substituted diamine precursors. google.com For example, a patent describes the synthesis of (R)-3-methylpiperazin-2-one through the cyclization of an amino ester derivative. Another patent details a multi-step synthesis to produce 6-Ethyl-1-methyl-piperazin-2-one, a structural isomer of the title compound, for potential use against viral diseases. google.com These synthetic routes underscore the role of piperazinone derivatives as key intermediates in the construction of larger, more complex molecular architectures for drug discovery.
Investigation in Specific Therapeutic Areas (e.g., Neurological Disorders, Infectious Diseases)
The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS). researchgate.net Many piperazine derivatives modulate monoamine neurochemical pathways through interactions with receptors or reuptake transporters. researchgate.net This has led to their investigation for the treatment of various neurological and psychiatric conditions, including depression and psychosis. researchgate.net The structural similarities of piperazinone derivatives to known CNS-active compounds suggest their potential in this therapeutic area. For example, (S)-3-Methylpiperazin-2-one has been investigated for its potential therapeutic effects in neurological disorders due to its ability to serve as a precursor for drugs targeting specific receptors and enzymes.
In the realm of infectious diseases, piperazine-containing compounds have shown a broad spectrum of activity. researchgate.net They have been explored for their potential as antibacterial, antifungal, and antiviral agents. researchgate.netnih.gov For instance, novel benzanilides containing a piperazine moiety have been synthesized and evaluated for their anti-infective properties. mdpi.com Furthermore, a patent application describes pyrimidone derivatives, which can be synthesized from piperazinone intermediates, for their potential use in treating viral diseases like influenza. google.com Research into 2-amidinophenylbenzamides containing a modified piperazine group has also identified potent inhibitors of the Venezuelan Equine Encephalitis Virus. nih.gov
Table 2: Therapeutic Areas for Piperazinone Derivatives
| Therapeutic Area | Rationale and Examples | Reference(s) |
| Neurological Disorders | Modulation of CNS pathways; structural similarity to known neuroactive drugs. (S)-3-Methylpiperazin-2-one is a relevant precursor. | researchgate.net |
| Infectious Diseases | Broad-spectrum antimicrobial and antiviral activity. Piperazine-containing compounds have been developed as inhibitors of various pathogens. | researchgate.netgoogle.commdpi.comnih.gov |
Development of Novel Pharmacological Tools for Biological Studies
Beyond their direct therapeutic potential, piperazinone derivatives like this compound can be utilized as pharmacological tools to investigate biological processes. researchgate.net These compounds can be modified to create molecular probes, such as fluorescently labeled ligands or affinity-based probes, to study the function and distribution of specific receptors or enzymes. The piperazine scaffold itself is present in various agents used for brain receptor imaging. researchgate.net
The development of such tools is essential for target identification and validation in the early stages of drug discovery. By understanding how these molecules interact with biological systems, researchers can gain valuable insights into disease mechanisms and identify new therapeutic targets. The synthesis of various piperazine derivatives provides a rich chemical space for the development of these specialized research tools. medchemexpress.com
Emerging Areas of Research for Piperazinone Derivatives
Research into piperazinone derivatives is continually expanding into new and emerging areas. The versatility of the piperazine scaffold allows for its application in a wide array of biological contexts. researchgate.netnih.gov Current research is exploring the potential of piperazine-containing compounds in areas such as oncology, where they are components of several kinase inhibitors, and in the treatment of inflammatory diseases. nih.govresearchgate.net
The ability to fine-tune the physicochemical and pharmacological properties of piperazinone derivatives through chemical modification makes them adaptable to a variety of research questions. bohrium.com As our understanding of complex diseases grows, the demand for novel chemical entities with unique mechanisms of action increases. The piperazinone scaffold, as exemplified by this compound, is well-positioned to contribute to these future discoveries in medicinal chemistry.
Q & A
Basic: What are the standard synthetic routes for 3-Ethyl-1-methylpiperazin-2-one, and how can reaction conditions be optimized for higher yields?
The synthesis of piperazin-2-one derivatives typically involves cyclization or aminomethylation reactions. For example, refluxing acetal derivatives in piperidine with triethylamine under controlled conditions has been employed to form similar oxadiazolo-thiazinone frameworks . Optimization includes adjusting solvent systems (e.g., ethyl acetate for extraction), purification via flash chromatography, and monitoring reaction times to minimize byproducts. Yields ranging from 46% to 90% are achievable, depending on substituent reactivity and purification efficiency .
Basic: How should researchers characterize the purity and structural identity of this compound?
Characterization requires a multi-technique approach:
- Melting Point Analysis : Determines compound purity (e.g., 61.2–106.3°C ranges for analogous piperazinones) .
- NMR Spectroscopy : and NMR identify substituent positions and confirm ring formation. For example, methyl and ethyl groups in piperazin-2-one derivatives show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO for this compound) .
Advanced: What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
Crystallizing small heterocycles like piperazin-2-ones is challenging due to conformational flexibility. SHELX programs (e.g., SHELXL) are widely used for refinement, but success depends on high-resolution data. For low-symmetry crystals, twin refinement or high-pressure cooling may improve diffraction quality. Methodological rigor in data collection (e.g., using synchrotron radiation) and iterative model validation are critical .
Advanced: How should researchers resolve contradictions in reported biological or physicochemical data for this compound?
Contradictions often stem from methodological variability. For example:
- Receptor-Response Models : Computational approaches may yield non-overlapping chemical feature clusters due to differing receptor selections (single vs. multiple receptors) or data sources (wet-lab vs. meta-analysis) .
- Longitudinal Studies : Track temporal effects, as short-term positive correlations (e.g., in reactivity) may reverse in long-term analyses due to resource depletion or sensitization mechanisms .
Advanced: What computational strategies are effective in predicting the reactivity or binding affinity of this compound?
Hybrid models combining wet-lab data with machine learning (ML) show promise. For example:
- Receptor-Specific Tuning : Calibrate models using activity profiles from heterologously expressed receptors (e.g., Drosophila or human receptors) to extrapolate chemical features .
- Multidimensional Metrics : Apply meta-analysis to harmonize datasets, ensuring biological relevance (e.g., agonist profiles for 52 mouse receptors) .
Safety: What precautions are necessary when handling this compound in laboratory settings?
While specific hazard data for this compound is limited, general protocols for piperazinones include:
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .
- Personal Protective Equipment (PPE) : Gloves and lab coats to prevent skin contact.
- Emergency Protocols : Reference Safety Data Sheets (SDS) for analogous compounds (e.g., 3-(Pyridin-2-yl)piperazin-2-one) and establish spill-response procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
